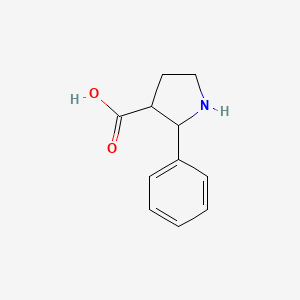

2-苯基吡咯烷-3-羧酸

描述

2-Phenylpyrrolidine is an amine that has been synthesized for use in research . It is chiral and can exist as either the levorotatory or dextrorotatory form . It interacts with the tropomyosin receptor, which is a protein found on the surface of muscle cells .

Synthesis Analysis

The synthesis of pyrrolidines involves a variety of methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the reaction of succinic anhydride and N-benzylidene-benzylamine .Molecular Structure Analysis

The hyperconjugative interaction between O12LP (2) of the alicyclic carbonyl oxygen and σ* (N7–C11) antibonding orbital of the pyrrolidine ring indicates the occurrence of non-covalent C–N···O interaction .Chemical Reactions Analysis

The reaction of succinic anhydride and N-benzylidene-benzylamine gives rise to the corresponding substituted trans-5-oxopyrrolidine-3-carboxylic acid . This acid can be transformed stereoselectively into two series of compounds .科学研究应用

光谱分析

与 2-苯基吡咯烷-3-羧酸密切相关的 5-氧代-1-苯基吡咯烷-3-羧酸已使用各种光谱方法和计算方法合成和表征。这包括单晶 X 射线衍射、FT-IR、NMR、紫外-可见光谱和密度泛函理论 (DFT)。这些研究提供了对结构和热力学参数、静电势以及与电子应用相关的其他性质的见解 (Devi 等人,2018)。

合成技术

已经开发出苯基吡咯烷羧酸衍生物的有效合成工艺。例如,(3R,4S)-1-苄基-4-苯基吡咯烷-3-羧酸的合成,它是生物活性化合物的一个关键手性构建模块,是通过叠氮化物离子立体定向氯化然后硝基负离子环化实现的 (Ohigashi 等人,2010)。

催化和化学反应

研究表明,苯乙酸等羧酸添加剂提高了 2-氨基吡咯的 Pd 催化分子内 N-芳基化的收率。此过程导致新颖的三环环系统,并在医药化学和材料科学中得到应用 (Moon & Stephens, 2013)。

分子对接和 DFT 研究

双(4-氯亚苄基)-5-氧代-1-苯基吡咯烷-3-羧酸 (BCOPCA) 等化合物通过分子对接和 DFT 进行表征和研究。这些研究对于理解这些化合物与生物系统之间的相互作用至关重要,这有助于药物设计和其他制药应用 (Devi 等人,2018)。

安全和危害

2-Phenylpyrrolidine-3-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 2-Phenylpyrrolidine-3-carboxylic acid and its derivatives have potential for future research and development in drug discovery .

属性

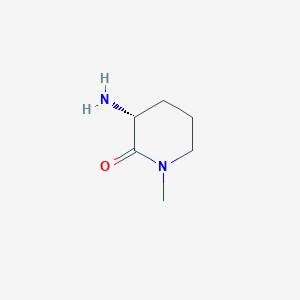

IUPAC Name |

2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOBFNNHIKEOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3232194.png)